molecular formula C30H51NO2 B196356 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 CAS No. 163018-26-6

3-O-(2-Aminoethyl)-25-hydroxyvitamin D3

Cat. No. B196356
M. Wt: 457.7 g/mol
InChI Key: RAIPMHBURQASRR-BAUWAPLESA-N
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Description

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Synthesis Analysis

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Scientific Research Applications

1. Therapeutic Potential in Prostate Cancer

The analog of 25-hydroxyvitamin D3, specifically 25-hydroxyvitamin D3-3β-(2)-Bromoacetate, has shown promising results as a therapeutic agent for prostate cancer. It demonstrated the ability to inhibit the growth of various prostate cancer cells and caused apoptosis, suggesting its potential as a non-toxic alternative for treating both androgen-sensitive and androgen-refractory prostate cancer (Swamy et al., 2004).

2. Role in Vitamin D Metabolism

Research on the glucuronidation of 25-hydroxyvitamin D3 by human liver microsomes highlights its significance in vitamin D metabolism. The study identified UGT1A4 and UGT1A3 as principal catalysts in the liver, influencing the formation of 25-hydroxyvitamin D3 metabolites. This process plays a critical role in maintaining vitamin D homeostasis (Wang et al., 2014).

3. Implications in Sarcoidosis

Studies involving pulmonary alveolar macrophages in sarcoidosis patients revealed that these cells metabolize 25-hydroxyvitamin D3, producing a compound similar to 1,25-dihydroxyvitamin D3. This indicates a unique aspect of vitamin D metabolism in sarcoidosis, which could have clinical implications for understanding and managing the disease (Adams et al., 1983).

4. Vascular Smooth Muscle Cell Regulation

The presence of 25-hydroxyvitamin D3-1α-hydroxylase in human vascular smooth muscle cells suggests a mechanism for local synthesis of 1,25-dihydroxyvitamin D3. This enzyme's expression can be modulated by factors like parathyroid hormone and estrogenic compounds, pointing towards a potential autocrine mechanism influencing vascular smooth muscle cell proliferation and phenotype (Somjen et al., 2005).

5. Expression in Parathyroid Glands

Research on 25-hydroxyvitamin D3-1α-hydroxylase expression in parathyroid glands, both normal and pathological, has provided insights into its role in calcium homeostasis and bone metabolism. This expression in the parathyroid, a key regulator of calcium, suggests a more intricate role of vitamin D metabolism in calcium regulation and parathyroid pathologies (Segersten et al., 2002).

6. Implications in Bone Health and Treatment of Psoriasis

Studies have shown that 1,25-dihydroxyvitamin D3 and its analogs, including 25-hydroxyvitamin D3, play significant roles in bone health, aiding in the treatment of conditions like rickets, renal osteodystrophy, and osteoporosis. Moreover, these compounds have been utilized in the treatment of psoriasis, indicating their importance in dermatological applications (Holick et al., 1992).

7. Reduced Activity in Prostate Cancer Cells

Research has found that human prostate cancer cells show reduced activity of 1α-hydroxylase, which is crucial for converting 25-hydroxyvitamin D3 to its active form. This reduction correlates with a decreased susceptibility to growth inhibition by 25-hydroxyvitamin D3, highlighting the importance of this metabolic pathway in prostate cancer biology (Hsu et al., 2001).

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properties

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51NO2/c1-22-11-14-26(33-20-8-19-31)21-25(22)13-12-24-10-7-18-30(5)27(15-16-28(24)30)23(2)9-6-17-29(3,4)32/h12-13,23,26-28,32H,1,6-11,14-21,31H2,2-5H3/b24-12+,25-13-/t23-,26+,27-,28+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIPMHBURQASRR-BAUWAPLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475930
Record name 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-(2-Aminoethyl)-25-hydroxyvitamin D3

CAS RN

163018-26-6
Record name 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-(2-Aminoethyl)-25-hydroxyvitamin D3
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3-O-(2-Aminoethyl)-25-hydroxyvitamin D3
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3-O-(2-Aminoethyl)-25-hydroxyvitamin D3
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3-O-(2-Aminoethyl)-25-hydroxyvitamin D3
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3-O-(2-Aminoethyl)-25-hydroxyvitamin D3
Reactant of Route 6
3-O-(2-Aminoethyl)-25-hydroxyvitamin D3

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